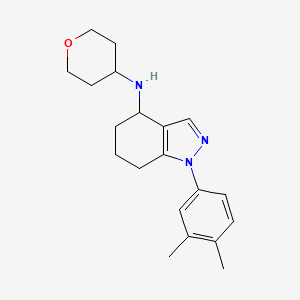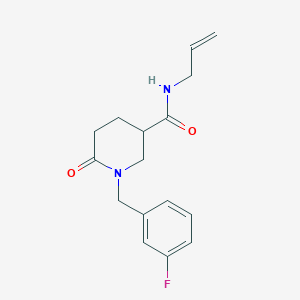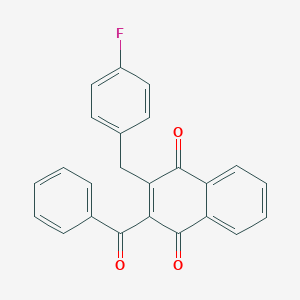![molecular formula C17H21NO2 B6133324 1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B6133324.png)
1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Phenoxybenzamine, and its chemical formula is C18H23NO2. Phenoxybenzamine is a potent alpha-adrenergic antagonist that is used in the treatment of various medical conditions such as hypertension, pheochromocytoma, and Raynaud's phenomenon.
Aplicaciones Científicas De Investigación
Phenoxybenzamine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a potent inhibitory effect on the alpha-adrenergic receptors, which are involved in the regulation of blood pressure and vascular tone. Phenoxybenzamine has been used in the treatment of hypertension, pheochromocytoma, and Raynaud's phenomenon. It has also been investigated for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells.
Mecanismo De Acción
Phenoxybenzamine acts as a non-selective alpha-adrenergic antagonist, which means that it blocks both alpha-1 and alpha-2 adrenergic receptors. By blocking these receptors, Phenoxybenzamine inhibits the vasoconstrictive effects of the sympathetic nervous system, leading to vasodilation and a decrease in blood pressure. It also inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in sympathetic tone.
Biochemical and Physiological Effects:
Phenoxybenzamine has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure by inhibiting the vasoconstrictive effects of the sympathetic nervous system. It also leads to a decrease in the systemic vascular resistance, which results in an increase in cardiac output. Phenoxybenzamine has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenoxybenzamine has several advantages for use in lab experiments. It is a potent alpha-adrenergic antagonist that can be used to study the effects of sympathetic tone on various physiological processes. It has been extensively studied and has a well-established mechanism of action. However, Phenoxybenzamine also has some limitations for use in lab experiments. It has a long half-life, which can make it difficult to control the duration of its effects. It can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Phenoxybenzamine. One area of interest is the potential use of Phenoxybenzamine in the treatment of other types of cancer. It has been shown to inhibit the growth of prostate cancer cells, and further studies could investigate its potential use in the treatment of other types of cancer. Another area of interest is the development of more selective alpha-adrenergic antagonists that could have fewer off-target effects. Finally, future studies could investigate the effects of Phenoxybenzamine on other physiological processes, such as the immune system and inflammation.
Métodos De Síntesis
Phenoxybenzamine can be synthesized by the reaction between phenoxybenzyl chloride and N-phenylethanolamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of Phenoxybenzamine hydrochloride, which can be further purified by recrystallization.
Propiedades
IUPAC Name |
1-phenoxy-3-(1-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(15-8-4-2-5-9-15)18-12-16(19)13-20-17-10-6-3-7-11-17/h2-11,14,16,18-19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDPFOIQRFAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-(1-phenylethylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
![1-(1-{1-[(2E,4E)-5-(4-fluorophenyl)-2,4-pentadien-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6133256.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)
![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6133290.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B6133304.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B6133311.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6133314.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6133321.png)
![3-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6133325.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6133346.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-isopropoxypropyl)propanamide](/img/structure/B6133349.png)
